
3-(3,4-Methylenedioxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Methylenedioxyphenyl)phenol, or 3,4-MDPP, is a compound that has been the subject of much research in recent years due to its potential applications in a variety of fields. 3,4-MDPP is a phenolic compound with a benzene ring and a methylenedioxy group, and it is structurally related to several other compounds, including 3,4-methylenedioxyphenol (MDP) and 3,4-methylenedioxyphenethylamine (MDMA). This compound has been studied for its potential applications in the fields of medicine, biotechnology, and chemistry.
Wissenschaftliche Forschungsanwendungen
3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential applications in a variety of scientific fields. In the field of medicine, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential as an antifungal and antiviral agent. In the field of biotechnology, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential use as a reagent for the synthesis of other compounds. In the field of chemistry, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been studied for its potential use as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is not completely understood. However, it is believed that 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P inhibits the growth of fungi and viruses by disrupting their cell membranes. It is also believed that 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P are not completely understood. However, it is believed that 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P may have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P has been shown to have potential neuroprotective effects, as well as potential anti-anxiety and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P in lab experiments include its availability, its relatively low cost, and its relatively low toxicity. The main limitation of using 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P in lab experiments is that its mechanism of action is not completely understood, and its effects on living organisms are still under investigation.
Zukünftige Richtungen
In the future, research on 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P could focus on further elucidating its mechanism of action, as well as on exploring its potential applications in medicine and biotechnology. Additionally, research could focus on investigating the biochemical and physiological effects of 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P, as well as on developing new methods of synthesizing this compound. Finally, research could focus on developing new methods of utilizing 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P in laboratory experiments, as well as on identifying new potential uses for this compound.
Synthesemethoden
3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P can be synthesized in a variety of ways, including the Bischler-Napieralski reaction, the Knoevenagel condensation reaction, and the Mannich reaction. In the Bischler-Napieralski reaction, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is synthesized from the reaction of 3,4-methylenedioxyphenol and an aldehyde in the presence of a strong base. In the Knoevenagel condensation reaction, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is synthesized from the reaction of 3,4-methylenedioxyphenol and an aldehyde in the presence of an acid catalyst. In the Mannich reaction, 3,4-3-(3,4-Methylenedioxyphenyl)phenol, 95%P is synthesized from the reaction of 3,4-methylenedioxyphenol and an amine in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-3-1-2-9(6-11)10-4-5-12-13(7-10)16-8-15-12/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKYTAWDXKUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Methylenedioxyphenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

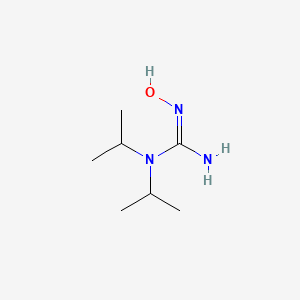

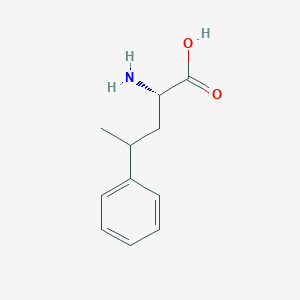

![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)
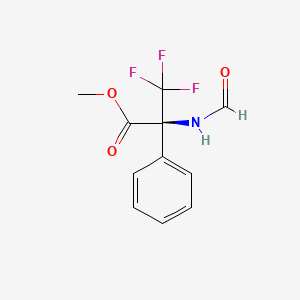
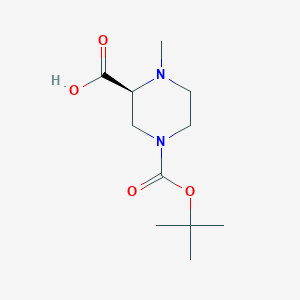
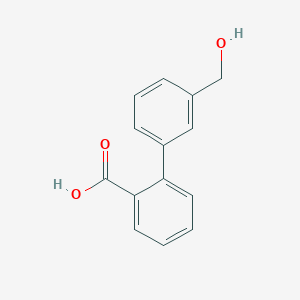
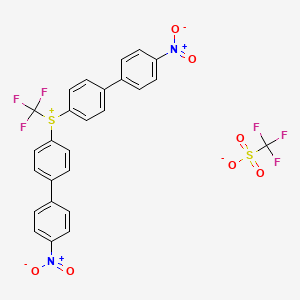
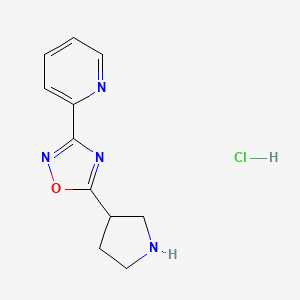
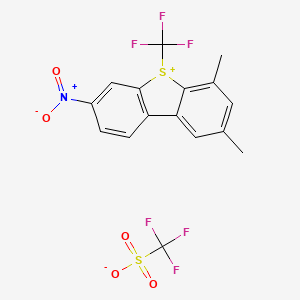
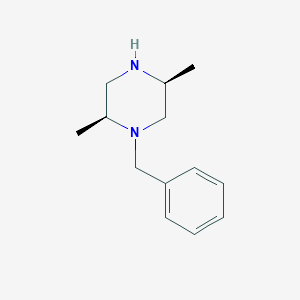
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)
